molecular formula C12H18N2 B11904724 (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine

Cat. No.: B11904724
M. Wt: 190.28 g/mol
InChI Key: JKYODSYYRKVJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a synthetic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of quinoline derivatives followed by methylation and subsequent amination .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, fully reduced tetrahydroquinolines, and N-alkylated or N-acylated derivatives .

Scientific Research Applications

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine involves its interaction with specific molecular targets. It can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.

    Quinoline: The fully aromatic counterpart, which exhibits distinct chemical reactivity and biological properties.

    N-Methyl-1,2,3,4-tetrahydroquinoline: Another derivative with variations in its substitution pattern.

Uniqueness

(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation and amination confer unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(1,8-dimethyl-3,4-dihydro-2H-quinolin-3-yl)methanamine

InChI

InChI=1S/C12H18N2/c1-9-4-3-5-11-6-10(7-13)8-14(2)12(9)11/h3-5,10H,6-8,13H2,1-2H3

InChI Key

JKYODSYYRKVJEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(CN2C)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.